alpha-Sinensal
Description
Significance in Natural Products Research
The journey of alpha-sinensal in natural products research began with its isolation and the subsequent challenge of elucidating its structure. Initial characterization through methods like infrared spectroscopy provided early insights, but the precise stereochemistry was not confirmed until the advent of more advanced techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS). A pivotal moment in its history was the first stereoselective synthesis in 1974, which definitively confirmed its structure and provided a foundational methodology for synthesizing other sesquiterpenoids.
The importance of this compound extends to its contribution to the sensory profile of citrus oils. usda.gov Researchers have highlighted its role in providing the desirable orange scent with floral undertones, distinguishing it from the related compound beta-sinensal, which can impart off-notes at higher concentrations. usda.gov Its pleasant sweet-citrus aroma with green and waxy nuances makes it a valuable compound in the flavor and fragrance industry, where it is used to enhance the natural character of citrus products. perfumerflavorist.comthegoodscentscompany.com
Beyond its sensory properties, this compound is investigated for its biological activities. cymitquimica.com Studies have explored its potential antimicrobial and antioxidant properties, suggesting its utility as a natural preservative. cymitquimica.com The unique chemical structure of this compound, featuring a conjugated aldehyde and multiple double bonds, also makes it a valuable precursor for the synthesis of more complex organic molecules.
Table 1: Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂O | cymitquimica.comnih.govbiosynth.com |
| Molar Mass | 218.33 g/mol | nih.govbiosynth.com |
| IUPAC Name | (2E,6E,9E)-2,6,10-trimethyldodeca-2,6,9,11-tetraenal | cymitquimica.comnih.gov |
| CAS Number | 17909-77-2 | nih.govperfumerflavorist.combiosynth.com |
Overview of Current Research Trajectories
Current research on this compound is multifaceted, spanning biosynthesis, chemical synthesis, and its role in ecological interactions.
Biosynthesis: Understanding the biosynthetic pathways of this compound in citrus plants is a key area of investigation. It is known to be derived from the mevalonate (B85504) and non-mevalonate pathways, which produce the universal terpenoid precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). wjarr.com These precursors are converted to farnesyl diphosphate (B83284), which is then transformed by a specific terpene synthase, α-sinensal synthase, into this compound. wjarr.com Research is ongoing to elucidate the precise enzymatic mechanisms and the regulatory genes involved, such as the potential for using multi-omics approaches to map gene expression to its production. The influence of environmental factors, like season, on the concentration of this compound in essential oils is also an active area of study. wjarr.com
Ecological and Other Applications: The role of this compound in plant-insect interactions is another emerging research frontier. While it is a well-known flavor and aroma compound, its potential function as a semiochemical, such as a pheromone or attractant for insects, is being investigated. researchgate.netnih.gov For example, related farnesene (B8742651) derivatives have been identified as pheromones in various insect species. researchgate.net Additionally, its potential anticancer properties, specifically as an inhibitor of human kinases, represent a novel and significant area of biomedical research. biosynth.com
Table 2: Key Research Findings on this compound
| Research Area | Key Findings | References |
| Structural Elucidation | Structure confirmed by NMR, MS, and total synthesis. | rsc.orgrsc.orgacs.org |
| Flavor Chemistry | Major contributor to the characteristic aroma of orange oil. | usda.gov |
| Biosynthesis | Synthesized from farnesyl diphosphate via α-sinensal synthase. | wjarr.com |
| Chemical Synthesis | Stereoselective syntheses have been developed. | tandfonline.com |
| Biological Activity | Shows potential antimicrobial, antioxidant, and anticancer properties. | cymitquimica.combiosynth.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2E,6E,9E)-2,6,10-trimethyldodeca-2,6,9,11-tetraenal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-5-13(2)8-6-9-14(3)10-7-11-15(4)12-16/h5,8-9,11-12H,1,6-7,10H2,2-4H3/b13-8+,14-9+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFSTYGCNVAVZBK-JQGMZEBDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC=C(C)C=C)CCC=C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C/C=C(\C)/C=C)/CC/C=C(\C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5063655, DTXSID90884997 | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-, (2E,6E,9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
180.00 °C. @ 1.00 mm Hg | |
| Record name | alpha-Sinensal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
17909-77-2, 4955-32-2 | |
| Record name | α-Sinensal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17909-77-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004955322 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Sinensal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017909772 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-, (2E,6E,9E)- | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl- | |
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| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5063655 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6,9,11-Dodecatetraenal, 2,6,10-trimethyl-, (2E,6E,9E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90884997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (E,E,E)-2,6,10-trimethyldodeca-2,6,9,11-tetraen-1-al | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.034 | |
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| Record name | SINENSAL, ALPHA- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5SEZ02PE9O | |
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| Record name | alpha-Sinensal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038215 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Biosynthesis and Metabolic Pathways of Alpha Sinensal
Fundamental Biosynthetic Precursors and Routes
All terpenoids, including alpha-sinensal, are synthesized from the universal five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). frontiersin.orgacs.org In plants, these essential precursors are produced through two separate pathways that are localized in different cellular compartments: the Mevalonate (B85504) (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway. frontiersin.orgbiorxiv.org
Mevalonate (MVA) Pathway Contributions
The MVA pathway is primarily located in the cytosol and is traditionally considered the main source of precursors for the biosynthesis of sesquiterpenes (C15), triterpenes (C30), and sterols. frontiersin.orgbiorxiv.orgnih.gov The pathway commences with the condensation of three molecules of acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate. researchgate.net Through a series of phosphorylation and decarboxylation reactions, mevalonate is converted into IPP.
The IPP is then isomerized to DMAPP. Subsequently, farnesyl pyrophosphate synthase (FPPS), a key enzyme in the pathway, catalyzes the head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to generate the C15 compound, farnesyl pyrophosphate (FPP). rsc.orgwikipedia.org FPP is the direct precursor for all sesquiterpenoids, including this compound. acs.orgbrainkart.com
| Key Steps in the MVA Pathway leading to FPP | |
| Starting Material | Acetyl-CoA |
| Key Intermediate | Mevalonate |
| 5-Carbon Products | Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP) |
| Key Enzyme | Farnesyl pyrophosphate synthase (FPPS) |
| Final Precursor | Farnesyl pyrophosphate (FPP) |
| Cellular Location | Cytosol |
Methylerythritol Phosphate (MEP/DOXP) Pathway Contributions
Operating in the plastids of plant cells, the MEP pathway (also known as the 1-deoxy-D-xylulose 5-phosphate or DOXP pathway) is primarily responsible for the synthesis of hemiterpenes (C5), monoterpenes (C10), diterpenes (C20), and carotenoids (C40). frontiersin.orgnih.gov This pathway begins with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate. researchgate.net
While the MEP pathway is compartmentalized separately from the MVA pathway, there is significant evidence of "crosstalk" between them. biorxiv.org Isoprenoid intermediates, particularly IPP, can be transported from the plastids to the cytosol. biorxiv.orgnih.govresearchgate.net This transport allows the MEP pathway to contribute to the cytosolic pool of IPP, which can then be used for the synthesis of FPP and, consequently, sesquiterpenes like this compound. nih.gov Studies in various plants, including Citrus, have indicated that while the MVA pathway is the primary source for sesquiterpenes, the MEP pathway can also provide a portion of the necessary precursors. researchgate.netnih.gov
| Comparison of MVA and MEP Pathways | ||
| Feature | MVA Pathway | MEP Pathway |
| Cellular Location | Cytosol | Plastids |
| Primary Precursors | Acetyl-CoA | Pyruvate, Glyceraldehyde 3-phosphate |
| Primary Products | Sesquiterpenes, Triterpenes, Sterols | Monoterpenes, Diterpenes, Carotenoids |
| Contribution to this compound | Primary source of FPP | Secondary source via IPP transport (crosstalk) |
Enzymatic Mechanisms in this compound Formation
The conversion of the linear precursor, farnesyl pyrophosphate, into the vast array of sesquiterpene structures is orchestrated by a class of enzymes known as terpene synthases (TPSs), or more specifically, sesquiterpene synthases (sesqui-TPSs). nih.gov These enzymes are responsible for the remarkable diversity found within this class of compounds.
This compound Synthase Activity and Substrate Transformation from Farnesyl Cation
The biosynthesis of this compound begins with the enzymatic processing of FPP by a specific sesquiterpene synthase, which can be functionally referred to as an this compound synthase. The reaction cascade is initiated by the removal of the diphosphate group from FPP, which generates a highly reactive farnesyl cation. researchgate.netresearchgate.net
For the formation of an acyclic sesquiterpenoid like this compound, the terpene synthase must guide the farnesyl cation through a pathway that avoids intramolecular cyclization. Instead of attacking one of the double bonds within the carbon chain, the reaction is terminated by the loss of a proton (deprotonation) from the cation or by the addition of a water molecule. researchgate.net This process, likely facilitated by a specific base within the enzyme's active site, quenches the carbocation and establishes the double bond arrangement characteristic of the acyclic skeleton. The formation of this compound, being an aldehyde, would then require a subsequent oxidation of a precursor alcohol, such as nerolidol (B1678203), or a related farnesene (B8742651) hydrocarbon. nih.gov
Terpene Synthase Catalysis and Product Diversity
Terpene synthases are notable for their catalytic promiscuity, meaning a single enzyme can often produce multiple products from a single substrate like FPP. nih.gov The active site of a terpene synthase acts as a template, folding the flexible FPP substrate into a specific conformation that predisposes it to a particular reaction cascade. nih.gov The diversity of sesquiterpene products stems from the ability of different synthases to control the initial ionization of FPP, the subsequent isomerizations of the farnesyl cation (for instance, to the nerolidyl cation), and the ultimate quenching of the carbocation intermediates. researchgate.netresearchgate.net Minor changes in the amino acid sequence of the active site can dramatically alter the product profile, leading to the formation of different cyclic or acyclic sesquiterpenes. nih.gov
Structural Diversity Arising from Cyclization Pathways and Rearrangements
While this compound is acyclic, the structural diversity of sesquiterpenes is largely due to the myriad of cyclization and rearrangement possibilities of the farnesyl cation. brainkart.com Once formed, the farnesyl cation can undergo intramolecular electrophilic attack on either the central or distal double bond of the carbon chain. kegg.jp This initial cyclization can lead to the formation of 6-, 10-, or 11-membered rings. kegg.jp
These initial cyclic cations can then undergo a series of further reactions, including hydride shifts, protonations, deprotonations, and secondary cyclizations, creating a vast number of different carbon skeletons. researchgate.net The specific array of products is determined by the precise architecture of the terpene synthase's active site, which guides the carbocation through a specific, low-energy reaction pathway, ultimately leading to the formation of a specific set of sesquiterpene products. nih.gov The formation of an acyclic product like this compound represents a controlled diversion from these complex cyclization cascades. researchgate.net
Table of Mentioned Compounds
Genetic Regulation of this compound Biosynthesis
The production of this compound, a key sesquiterpene contributing to the characteristic aroma of citrus, is a complex process governed by a sophisticated network of genetic controls. The genetic architecture underlying the biosynthesis of sesquiterpenes involves specific genomic regions, families of enzymes, and intricate regulatory mechanisms that are influenced by developmental and hormonal signals.
Quantitative Trait Loci (QTL) Mapping for Sesquiterpene Biosynthesis
Quantitative Trait Loci (QTL) analysis is a statistical method used to link phenotypic data (the observed traits) with genotypic data (molecular markers) to identify specific regions on chromosomes that control a particular trait. nih.govwikipedia.org In the context of sesquiterpene biosynthesis, QTL mapping helps pinpoint the genomic loci that regulate the production of compounds like this compound.
Research on the essential oils from Clementine (Citrus × clementina) and Sweet Orange (C. × sinensis) has successfully identified several QTLs associated with aromatic compounds. mdpi.com In one study, twenty QTLs were identified that explained between 20.5% and 55.0% of the variance for major aromatic compounds. mdpi.com Specifically for sesquiterpenes, QTLs were located on linkage groups (LGs) 1, 3, 4, and 8. mdpi.com An additional QTL for α-sinensal was identified on scaffold 9, which corresponds to markers located in LG8 of the genetic map. mdpi.com The identification of these major QTLs is a crucial step for marker-assisted selection, a process that could facilitate the breeding of citrus varieties with enhanced aromatic profiles. mdpi.com
Table 1: Summary of Identified QTLs for Sesquiterpenes in Citrus interactive_table Linkage Group,Associated Compound(s),Reference LG 1,Sesquiterpenes, mdpi.com LG 3,Sesquiterpenes, mdpi.com LG 4,Sesquiterpenes, mdpi.com LG 8,Sesquiterpenes (including α-sinensal), mdpi.com
Identification and Characterization of Terpene Synthase Genes in Citrus Species
The biosynthesis of the vast array of terpenes found in plants is catalyzed by a large family of enzymes known as terpene synthases (TPS). nih.govnih.gov These enzymes convert simple precursors—geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP)—into the complex structures of monoterpenes, sesquiterpenes, and diterpenes, respectively. nih.gov Sesquiterpenes, including this compound, are synthesized from the C15 precursor farnesyl diphosphate (FPP). nih.gov
The availability of the sweet orange (Citrus sinensis) genome has enabled a comprehensive characterization of the TPS gene family in citrus. nih.govfrontiersin.org The C. sinensis TPS family (CsTPS) is one of the largest identified in angiosperms, with 95 loci, of which 55 are predicted to encode functional enzymes. nih.govfrontiersin.org These genes are classified into the established angiosperm TPS subfamilies: TPS-a, TPS-b, TPS-c, TPS-e/f, and TPS-g. nih.govfrontiersin.org The TPS-a subfamily primarily contains sesquiterpene and diterpene synthases, making it the most relevant for the study of this compound biosynthesis. researchgate.net
Dozens of monoterpene and sesquiterpene synthases have been sequenced and characterized from citrus species. cirad.fr Functional characterization of these enzymes, often through expression in microbial systems like E. coli, has confirmed their roles in producing specific terpenes. nih.gov For example, several sesquiterpene synthases from sweet orange have been identified that produce compounds such as β-farnesene, (Z)-β-cubebene, α-copaene, and β-caryophyllene. nih.gov While the specific synthase for this compound is a subject of ongoing research, it is understood to be a member of this large and diverse gene family that acts upon farnesyl diphosphate.
Gene Expression Analysis and Developmental Regulation during Fruit Maturation
The accumulation of aromatic compounds like this compound in citrus fruit is not constant but is instead tightly regulated during the developmental stages of the fruit. nih.govresearchgate.net Gene expression studies have revealed that the transcription of many TPS genes is developmentally controlled, with transcript levels often increasing significantly during fruit maturation. nih.govresearchgate.net
For instance, the expression of Cstps1, a sesquiterpene synthase gene responsible for producing valencene (B1682129) in citrus, is highly regulated during development. nih.govresearchgate.net Transcripts of this gene accumulate specifically towards the final stages of fruit maturation, which correlates directly with the timing of valencene accumulation in the fruit. nih.govresearchgate.net This pattern of developmental regulation, where the expression of the biosynthetic gene precedes or coincides with the accumulation of the final product, is a common theme in the production of secondary metabolites in plants. agriculturejournals.czfrontiersin.org The expression profiles of genes involved in fruit ripening, including those related to aroma and flavor, are critical determinants of the final quality of the fruit. nih.gov
Hormonal Influences on Biosynthesis, e.g., Ethylene (B1197577) Responsiveness
Phytohormones play a critical role in coordinating various aspects of plant growth and development, including fruit ripening. mdpi.com In citrus, which is classified as a non-climacteric fruit, ethylene has been shown to influence the final stages of ripening and the production of aroma volatiles. nih.govresearchgate.net
The biosynthesis of sesquiterpenes is notably responsive to ethylene. nih.govresearchgate.net Studies on the valencene synthase gene (CsTPS1) have demonstrated that both the accumulation of the valencene compound and the expression of the CsTPS1 gene are responsive to ethylene treatment. nih.govresearchgate.netnih.gov This hormonal regulation is mediated by specific transcription factors. The APETALA2/Ethylene Response Factor (AP2/ERF) transcription factor, CitAP2.10, has been identified as a key regulator of (+)-valencene synthesis. nih.gov Ethylene enhances the expression of CitAP2.10, which in turn activates the promoter of the CsTPS1 gene, leading to increased valencene production. nih.govnih.gov Similarly, the transcription factor CitERF71, which is also induced by ethylene, activates another terpene synthase gene, CitTPS16, involved in the synthesis of E-geraniol. nih.govfrontiersin.org These findings provide strong evidence that ethylene signaling pathways are directly involved in regulating the genetic machinery responsible for the biosynthesis of key aroma compounds in citrus.
Environmental and Physiological Influences on Biosynthesis
The production of this compound is not solely determined by genetic and developmental programs but is also significantly modulated by external environmental factors and the internal physiological state of the plant.
Impact of Plant Age and Geographical Location
The physiological age of a plant can have a profound effect on its metabolic pathways, including the synthesis of essential oil components. mdpi.com As plants age, changes in metabolic activity can lead to variations in the chemical composition of their essential oils. mdpi.com For example, studies have shown that the concentration of various terpenes can increase or decrease as the plant matures, with some species showing richer chemical profiles in older plants compared to younger ones. mdpi.com This ontogenetic effect means that the timing of harvest can be a critical factor in determining the yield and quality of specific aromatic compounds.
Geographical location is another critical variable that influences the biosynthesis of plant secondary metabolites. researchgate.net Factors such as climate, soil composition, altitude, and daylight hours can all affect the physiological processes of the plant, leading to significant variations in the composition of essential oils. researchgate.net Research on navel oranges collected from different locations in Egypt showed that the geographical region resulted in significant statistical changes in all identified essential oil components and chemical groups. researchgate.net This demonstrates that the interaction between the plant's genotype and its growing environment (genotype-by-environment interaction) plays a crucial role in determining the final phenotype, including the aromatic profile and the concentration of specific compounds like this compound. researchgate.net
Seasonal and Diurnal Variations in Enzymatic Activity and Volatile Production
The production of volatile compounds like α-Sinensal in citrus is subject to significant temporal fluctuations. Enzymatic activity linked to the biosynthesis of sesquiterpenes is developmentally regulated, with transcripts of key enzymes like sesquiterpene synthases accumulating as the fruit matures. nih.gov This corresponds directly with the timing of volatile compound accumulation. nih.gov
Environmental conditions, which vary seasonally, play a crucial role. Factors such as temperature and precipitation levels can influence essential oil yields and composition. mdpi.com Studies have shown that the concentration of certain terpenes can be higher in fruits harvested during more arid seasons, indicating a link between water availability and secondary metabolite production. mdpi.com For instance, research on different citrus cultivars has found that monoterpene hydrocarbon levels tend to be higher in the mature stage of the fruit. mdpi.com
Soil Conditions and Their Influence on Enzymatic Pathways
Citrus trees generally thrive in slightly acidic soils, with an optimal pH range between 5.5 and 6.2. youtube.com Alkaline conditions can hinder the absorption of essential nutrients, impacting the plant's metabolic efficiency. youtube.com The macronutrient content of the soil, in particular, shows a strong positive correlation with the morphological parameters of the plant, which are linked to yield. mdpi.com Furthermore, specific soil components have been correlated with the prevalence of certain terpenes; for example, the total potassium oxide (K₂O) content in soil has been significantly correlated with the percentage of mono- and sesquiterpenes in the essential oil of some aromatic plants. mdpi.com
Table 1: Influence of Soil Factors on Citrus Growth and Metabolism
| Soil Factor | Optimal Range/Condition for Citrus | Influence on Plant Metabolism |
|---|---|---|
| pH | 5.5 - 6.2 (Slightly Acidic) | Affects nutrient absorption and overall metabolic efficiency. youtube.com |
| Texture | Loamy to Sandy Loam | Impacts root penetration, aeration, and water movement, indirectly affecting nutrient uptake. researchgate.net |
| Macronutrients (N, P, K) | Balanced Supply | Positively correlated with plant morphological parameters and biomass. High nitrogen can boost growth but may not favor essential oil formation. mdpi.com |
| Potassium (K₂O) | Adequate Levels | Correlated with the percentage of mono- and sesquiterpenes in essential oils of some plants. mdpi.com |
Rootstock Effects on Essential Oil Composition
The practice of grafting citrus scions onto different rootstocks is a key agricultural technique that can significantly alter the chemical profile of the fruit's essential oil. The choice of rootstock influences various aspects of the scion's physiology, modulating fruit quality, yield, and volatile compound composition. researchgate.netmdpi.comnih.gov
Research has demonstrated that the same citrus variety grafted onto different rootstocks can produce essential oils with varying compositions. For example, in a study on 'Rio Red' grapefruit, the use of different rootstocks led to notable changes in the relative abundance of specific terpenes in the leaves. researchgate.net One study noted that the use of a specific rootstock enhanced the relative abundance of α-sinensal in the leaves of the clementine scion. researchgate.net These variations underscore the rootstock's role in influencing the biosynthetic pathways of the scion. researchgate.netmdpi.com The interaction is highly specific, meaning the effect of a rootstock on flavor and aroma depends on the particular scion/rootstock combination. nih.gov
Table 2: Example of Rootstock Influence on Citrus Leaf Essential Oil Components
| Scion | Rootstock | Observed Effect on a Key Volatile Compound | Reference |
|---|---|---|---|
| Rio Red Grapefruit | Brazilian Sour Orange | Significantly higher ratio of β-sinensal (33.53%) in leaves. | researchgate.net |
| Rio Red Grapefruit | Smooth Flat Seville Sour Orange | High ratio of sabinene (B1680474) (27.62%) in leaves. | researchgate.net |
| Clementine | R1 (Specific experimental rootstock) | Enhanced relative abundance of α-sinensal (7.49%) in leaves. | researchgate.net |
| Navelina Orange | Carrizo Citrange | Differentiation from other rootstocks based on α-pinene and linalool (B1675412) levels. | mdpi.com |
Elicitation Strategies in Plant Cell Cultures (e.g., Metal Ions in Vetiveria zizanioides)
Elicitation is a biotechnological strategy used to enhance the production of secondary metabolites in plant cell cultures by introducing stress-inducing compounds (elicitors). nih.govirispublishers.com These elicitors trigger the plant's defense mechanisms, which often involves activating and upregulating specific metabolic pathways. irispublishers.com Abiotic elicitors include substances of non-biological origin, such as metal ions. nih.gov
A notable example is the use of metal ions in callus cultures of Vetiveria zizanioides (vetiver), a plant known for its complex essential oil. Research has shown that the addition of certain metal ions to the culture medium can induce the synthesis of specific sesquiterpenoids. In one study, the introduction of Cadmium (Cd) as an elicitor was able to induce the synthesis of α-sinensal and α-amorphene, compounds that were not detected in the control callus. rjpbcs.com This demonstrates that elicitation can not only enhance the production of existing compounds but also activate dormant biosynthetic pathways. rjpbcs.com The success of this technique is influenced by factors such as the type and concentration of the elicitor and the growth phase of the cell culture. rjpbcs.com
Table 3: Effect of Metal Ion Elicitors on Vetiver Oil Compounds in Callus Culture
| Elicitor (0.1 mM) | Compound Induced/Enhanced | Key Finding |
|---|---|---|
| None (Control) | Vetiverol, Vanillin | Baseline production of some vetiver oil components. rjpbcs.com |
| Lead (Pb) | Vetiverol | Resulted in the highest content of vetiverol (4.37%). rjpbcs.com |
| Aluminum (Al) | Vetiverol, Vanillin | Induced production of standard vetiver oil compounds. rjpbcs.com |
| Cadmium (Cd) | This compound, alpha-Amorphene, Vanillin | Uniquely induced the synthesis of α-sinensal and α-amorphene. rjpbcs.com |
Metabolic Engineering and Heterologous Production Systems
The production of high-value sesquiterpenes like α-Sinensal is often limited by the low yields and inconsistent supply from natural plant sources. escholarship.org Metabolic engineering and the use of heterologous production systems, particularly in microorganisms, offer a promising alternative for sustainable and scalable synthesis. escholarship.orgosti.gov
Engineering of Microbial Pathways for Enhanced Terpenoid Product Yield
The core of microbial terpenoid production lies in engineering the host's native metabolic pathways to increase the supply of essential precursors. nih.gov Terpenoids are synthesized from the five-carbon building blocks isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced via the mevalonate (MVA) or methylerythritol 4-phosphate (MEP) pathways. nih.govnih.gov
Key strategies to enhance the yield of a target sesquiterpene involve:
Introduction of Heterologous Pathways : Introducing an entire exogenous pathway, such as the MVA pathway into E. coli, can significantly increase the precursor pool available for the synthesis of farnesyl pyrophosphate (FPP), the direct precursor to all sesquiterpenes. nih.gov
Attenuation of Competing Pathways : To maximize carbon flow to the desired product, competing metabolic pathways that drain the precursor pool can be downregulated or knocked out. nih.govgnu.ac.kr For example, attenuating indole (B1671886) synthesis, which competes for precursors, has been shown to increase α-santalene production. nih.govgnu.ac.kr
Enzyme Fusion : Fusing two consecutive enzymes in a pathway, such as FPP synthase and a sesquiterpene synthase, can create a substrate channeling effect, increasing catalytic efficiency and product titer. nih.gov
These strategies have successfully led to high-titer production of various sesquiterpenes, such as β-farnesene and artemisinic acid, demonstrating the power of microbial engineering. nih.gov
Utilization of Bacterial Strains for Recombinant Synthesis (e.g., E. coli)
Escherichia coli is a widely used and highly tractable host for the recombinant synthesis of valuable compounds, including sesquiterpenes. escholarship.orgresearchgate.net Its well-understood genetics and rapid growth make it an ideal chassis for metabolic engineering. researchgate.net
The successful production of a plant-derived sesquiterpene in E. coli typically involves several steps:
Gene Introduction : A gene encoding the specific sesquiterpene synthase (e.g., a hypothetical α-sinensal synthase) from the source plant is introduced into the bacterial host. nih.gov
Codon Optimization : Plant genes are often codon-optimized to match the usage preferences of E. coli, which can significantly improve protein expression and subsequent product yield. nih.gov
Pathway Balancing : The expression levels of multiple enzymes in the biosynthetic pathway must be carefully balanced. This can be achieved by manipulating ribosome binding sites (RBS) to fine-tune the translation rate of each enzyme, preventing the accumulation of toxic intermediates and reducing the metabolic burden on the host. nih.govgnu.ac.kr
Fermentation Optimization : Process engineering, including optimizing culture medium and fermentation conditions (e.g., fed-batch fermentation), is critical for scaling up production from shake flasks to industrial bioreactors. researchgate.net
Through these combined approaches, engineered E. coli strains have been developed that can produce hundreds of milligrams to several grams per liter of various sesquiterpenes, showcasing the potential for commercial-scale production. nih.govnih.govgnu.ac.kr
Application of Yeast Systems for Secondary Metabolite Biosynthesis
Yeast systems are robust and well-characterized platforms for producing secondary metabolites like sesquiterpenes. nih.gov Species such as Saccharomyces cerevisiae, Pichia pastoris, and Yarrowia lipolytica have been successfully engineered to synthesize high-value compounds, including the direct precursor to α-sinensal, α-farnesene. bohrium.comacs.orgresearchgate.net The core of this strategy involves channeling the flux from the central carbon metabolism towards the synthesis of farnesyl pyrophosphate (FPP), the universal precursor of sesquiterpenes, and then converting FPP to the target molecule using a specific terpene synthase. sci-hub.seresearchgate.net
Saccharomyces cerevisiae , a widely used industrial microorganism, has been extensively engineered for terpenoid production. sci-hub.se Metabolic engineering strategies in S. cerevisiae for enhancing the production of α-farnesene, the precursor to α-sinensal, include the overexpression of the mevalonate (MVA) pathway, which provides the building blocks for FPP. acs.orgsci-hub.senih.gov By screening α-farnesene synthase (AFS) enzymes from various plants, such as Camellia sinensis (CsAFS), and implementing protein engineering, researchers have significantly increased production titers. acs.orgresearchgate.net Further improvements have been achieved by enhancing the metabolic flux towards FPP and scaling up production through fed-batch fermentation, reaching titers as high as 28.3 g/L of α-farnesene. acs.orgresearchgate.net
Pichia pastoris (also known as Komagataella phaffii) is another prominent yeast host, particularly valued for its ability to grow to very high cell densities and its strong, inducible promoters. nih.govfrontiersin.org This methylotrophic yeast can utilize methanol (B129727) as a sole carbon source, offering a cost-effective production strategy. bohrium.comnih.gov It has been successfully engineered for the de novo synthesis of sesquiterpenes. For example, by introducing and optimizing the MVA pathway and expressing a sesquiterpene synthase, P. pastoris has been used to produce sesquiterpene precursors. bohrium.comnih.gov Furthermore, it has been shown to functionally express cytochrome P450 enzymes, which are necessary for the subsequent oxidation of farnesene to more complex molecules, making it a suitable host for the complete biosynthesis of compounds like α-sinensal. bohrium.comnih.gov
Yarrowia lipolytica , an oleaginous yeast, is notable for its high flux towards acetyl-CoA, a key starting molecule for the MVA pathway. mdpi.comresearchgate.net This inherent characteristic makes it an attractive chassis for producing acetyl-CoA-derived chemicals, including terpenoids. researchgate.netdoaj.org Metabolic engineering in Y. lipolytica has led to high-titer production of β-farnesene, reaching up to 22.8 g/L in fed-batch fermentation. nih.govmdpi.com Strategies have included optimizing the dosage of farnesene synthase genes, deleting competing pathways such as those for lipid accumulation, and compartmentalizing the MVA pathway into peroxisomes to leverage the high acetyl-CoA flux from fatty acid β-oxidation when grown on lipid feedstocks. nih.govdoaj.org These approaches are directly applicable to the production of α-farnesene.
Table 1: Comparison of Yeast Systems for Sesquiterpene Precursor (Farnesene) Production
| Feature | Saccharomyces cerevisiae | Pichia pastoris | Yarrowia lipolytica |
|---|---|---|---|
| Primary Advantage | Well-established genetic tools, GRAS status. sci-hub.se | High cell density fermentation, strong inducible promoters. nih.govfrontiersin.org | High natural flux to acetyl-CoA, can utilize lipid feedstocks. mdpi.comdoaj.org |
| Key Engineering Strategies | MVA pathway overexpression, AFS screening and engineering. acs.orgnih.gov | Methanol-inducible expression, co-expression of P450s. bohrium.comnih.gov | Deletion of lipid synthesis pathways, peroxisomal compartmentalization. nih.govdoaj.org |
| Reported α/β-Farnesene Titer | Up to 28.3 g/L (α-farnesene). acs.org | 2.6 g/L (α-farnesene). acs.org | Up to 35.2 g/L (β-farnesene). doaj.org |
| Carbon Source Flexibility | Primarily sugars (e.g., glucose). acs.org | Sugars, glycerol, methanol. nih.gov | Sugars, lipids, waste oils. doaj.org |
Biocatalytic Approaches Using Enzyme Panels
The conversion of simple terpene hydrocarbons into more complex and functionalized molecules like α-sinensal requires specific enzymatic reactions, primarily oxidations. Biocatalytic approaches utilize panels of isolated or co-expressed enzymes to perform these transformations with high selectivity, avoiding the harsh conditions and byproducts of chemical synthesis. rsc.orgrochester.edu Key enzyme classes in these panels include Cytochrome P450 monooxygenases (P450s) and various oxidoreductases like ketoreductases (KREDs). rsc.orgnih.gov
Cytochrome P450s (P450s) are a versatile superfamily of heme-containing enzymes renowned for their ability to catalyze the regio- and stereospecific oxidation of a vast array of substrates, including non-activated C-H bonds. rsc.orgrochester.edu This capability is crucial for the biosynthesis of α-sinensal, which requires the oxidation of a specific methyl group on the α-farnesene backbone. P450s function by activating molecular oxygen, a process that requires electrons delivered from a redox partner, typically a P450 reductase (CPR). researchgate.net In engineered microbial systems, P450s and their corresponding reductases can be co-expressed to perform specific hydroxylation reactions. nih.govnih.gov For instance, the P450 enzyme CYP71Z18 has been used in P. pastoris to oxidize the sesquiterpene (S)-β-macrocarpene. bohrium.com Similarly, mammalian P450s like CYP2E1 have been shown to catalyze the omega-hydroxylation of farnesol (B120207), a reaction analogous to the initial step in converting farnesene to sinensal. nih.gov This demonstrates the potential of using engineered P450s as biocatalysts for the targeted oxidation of farnesene. researchgate.net
Ketoreductases (KREDs) are enzymes that catalyze the stereoselective reduction of ketones to chiral alcohols, utilizing cofactors such as NAD(P)H. nih.govresearchgate.net While the final step to produce the aldehyde α-sinensal is an oxidation, KREDs are integral components of biocatalytic enzyme panels used for modifying terpenoids and other natural products. nih.gov For example, in the synthesis of other oxygenated sesquiterpenes, a P450 might first hydroxylate a carbon, which is then oxidized to a ketone by an alcohol dehydrogenase. A KRED could then be used to stereoselectively reduce this ketone to a specific alcohol isomer if required for the final product. Their ability to generate specific stereoisomers makes them valuable tools in multi-step enzymatic synthesis of complex molecules. nih.govresearchgate.net
Biotransformation of Precursor Molecules
The final stage in the biosynthesis of α-sinensal is the targeted modification of its direct precursor. This biotransformation leverages the specificity of enzymes to achieve a conversion that is often challenging through traditional chemistry.
The direct precursor for the biosynthesis of α-sinensal is (E,E)-α-farnesene . nih.govfoodb.ca This acyclic sesquiterpene is produced from FPP through the action of an α-farnesene synthase (AFS), an enzyme that has been cloned from various plant sources, including apple. nih.govwikipedia.org The conversion of α-farnesene to α-sinensal involves the specific oxidation of the C1 methyl group to an aldehyde.
This transformation is believed to proceed via a two-step oxidation mechanism, likely catalyzed by a single or multiple enzymes. nih.gov
Hydroxylation: A cytochrome P450 monooxygenase likely catalyzes the initial hydroxylation of the C1 methyl group of α-farnesene to produce farnesol or a farnesene-1-ol intermediate.
Oxidation: The resulting primary alcohol is then further oxidized to the corresponding aldehyde, α-sinensal. This second oxidation step can be catalyzed by the same P450 enzyme in a processive manner or by a separate alcohol dehydrogenase. nih.gov
The discovery and engineering of specific P450s or other oxidases that can perform this transformation with high efficiency and selectivity is a key goal for developing a complete microbial cell factory for α-sinensal production. nih.govresearchgate.net By expressing a suitable farnesene synthase and the required oxidative enzymes in an optimized yeast host, a consolidated bioprocess for the de novo synthesis of α-sinensal from simple carbon sources can be realized.
Table 2: List of Compounds
| Compound Name |
|---|
| (E,E)-α-Farnesene |
| Acetyl-CoA |
| This compound |
| Farnesene |
| Farnesol |
| Farnesyl pyrophosphate (FPP) |
| Isopentenyl pyrophosphate (IPP) |
| Ketone |
| Mevalonate |
| Squalene |
Biological Activities and Molecular Mechanisms of Alpha Sinensal
Antioxidant Mechanisms
Some sources suggest that alpha-Sinensal possesses potential antioxidant properties, a characteristic attributed to many natural compounds found in citrus oils. However, detailed and specific research elucidating its precise mechanisms of action is limited in publicly available scientific literature.
Free Radical Scavenging Capabilities
Free radical scavenging is a primary mechanism through which antioxidants exert their protective effects. This involves the donation of an electron or hydrogen atom to neutralize highly reactive free radicals, thus preventing oxidative damage to cellular components. Standard assays to measure this capacity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity) tests.
Modulation of Cellular Oxidative Stress
Beyond direct scavenging, antioxidants can modulate cellular oxidative stress by influencing endogenous antioxidant defense systems. This can involve the upregulation of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), or the activation of signaling pathways like the Nrf2-ARE pathway, which governs the expression of numerous antioxidant genes.
Currently, there is a lack of specific research studies detailing the effects of this compound on these cellular pathways and enzyme activities. Therefore, its role in the modulation of cellular oxidative stress remains an area requiring further investigation.
Antimicrobial Properties
The potential for this compound to act as an antimicrobial agent has been noted, aligning with the known biological activities of many essential oil components. However, comprehensive studies that detail its mechanisms of action against various pathogens are scarce.
Disruption of Microbial Cell Membranes
A common antimicrobial mechanism for many natural compounds is the disruption of the structural integrity and function of microbial cell membranes. This can lead to increased permeability, leakage of intracellular contents, and ultimately, cell death.
Specific studies examining the direct effects of this compound on the cell membranes of bacteria or fungi have not been identified in the available literature. Therefore, its capacity to disrupt microbial cell membranes is yet to be experimentally confirmed.
Inhibition of Pathogen Growth
The efficacy of an antimicrobial agent is often quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism.
While the antimicrobial potential of this compound is mentioned in some contexts, specific MIC values against a range of pathogenic bacteria and fungi are not documented in the accessible scientific research. Without this data, a comprehensive table of its pathogen growth inhibition cannot be compiled.
Quorum Sensing Modulation (e.g., in P. aeruginosa)
Quorum sensing is a cell-to-cell communication process that bacteria, such as the opportunistic pathogen Pseudomonas aeruginosa, use to coordinate collective behaviors, including virulence factor production and biofilm formation. The modulation of quorum sensing is a promising strategy for antivirulence therapies.
There is currently no specific research available that investigates the effects of this compound on the quorum sensing systems of P. aeruginosa or other bacteria. As such, its role as a potential quorum sensing modulator is unknown.
Antiproliferative and Apoptotic Mechanisms in Cancer Research
While there is no specific research on this compound in this context, the following mechanisms are critical areas of cancer research for many natural and synthetic compounds.
Effects on Cancer Cell Line Viability (e.g., HeLa, SNU-16, MCF-7)The effect of potential anti-cancer compounds is often tested on various cancer cell lines in vitro.
HeLa: A human cervical cancer cell line. eptes.com
SNU-16: A human gastric carcinoma cell line. nih.gov
MCF-7: A human breast adenocarcinoma cell line. researchgate.netresearchgate.net Studies on these and other cell lines are used to determine a compound's ability to reduce cell viability and proliferation. However, no data is available from the search results regarding the specific effects of this compound on these cell lines.
Insecticidal Efficacy
This compound is a naturally occurring compound, and many such plant-derived molecules possess insecticidal properties. The mechanisms of natural insecticides can be diverse, often targeting the insect's nervous system by interfering with neurotransmitters or ion channels, leading to paralysis and death. iastate.edu Other mechanisms include disruption of growth, metabolism, or the integrity of the insect cuticle. nih.gov Specific studies on the insecticidal mechanism of this compound are not detailed in the available literature.
Broader Biological and Medicinal Potential
Currently, the primary documented application of this compound is as a flavor and fragrance agent in the food and cosmetics industries due to its characteristic citrus aroma. thegoodscentscompany.com While many sesquiterpenoids are investigated for a wide range of biological activities, the broader medicinal potential of this compound has not yet been explored in the scientific literature.
Ecological and Physiological Significance of Alpha Sinensal in Plants
Role in Plant Volatile Organic Compound (VOC) Profiles
Alpha-sinensal is a key component of the intricate blend of volatile organic compounds that plants release. These VOCs are essential for a plant's interaction with its environment, mediating processes from attracting pollinators to repelling herbivores. In citrus, this compound is part of a complex mixture that includes monoterpenoids, sesquiterpenoids, and various aldehydes and esters. While compounds like limonene (B3431351) are often the most abundant, it is the presence and concentration of minor compounds like this compound that can define the unique aromatic signature of a particular species or cultivar. nih.gov For instance, in the essential oils of clementine mandarin leaves, this compound is considered a key constituent, alongside other compounds such as sabinene (B1680474), linalool (B1675412), and limonene. mdpi.com The composition of these volatile profiles is not static; it can be influenced by genetic factors, environmental conditions, and even the specific part of the plant being analyzed.
Contribution to Fruit Flavor and Aroma Complexity in Citrus Species
In a study comparing different citrus varieties, this compound was identified as one of the key secondary metabolites responsible for major differences in their profiles. plos.org The relative abundance of this compound can vary considerably among citrus species. For example, while it is a minor component in sweet orange (Citrus sinensis), its concentration can be notably higher in some mandarin (Citrus reticulata) varieties, contributing to their distinct aromatic nuances. nih.gov Specifically, in clementine oil, the concentration of this compound is higher than its isomer, beta-sinensal, which is a key factor in its unique flavor profile. treatt.com
The following table illustrates the varying content of this compound and other selected volatile compounds in the peel essential oil of different citrus hybrids, demonstrating the compound's role in the diversity of citrus aromas.
| Compound | Parent 1 (%) | Parent 2 (%) | Progeny Average (%) | Progeny Range (%) |
| Limonene | 1.5 | 1.5 | 1.4 | 0.09 - 7.60 |
| Sabinene | 1.5 | 1.5 | 1.4 | 0.09 - 7.60 |
| Linalool | 1.2 | 1.2 | 1.2 | 0.04 - 10.63 |
| Octanal | - | - | - | 0 - 1.10 |
| Decanal | - | - | - | 0 - 17 |
| This compound | - | - | - | 0 - 0.91 |
| beta-Sinensal | - | - | - | 0 - 0.68 |
| Data derived from a study on the inheritance of aromatic compounds in Clementine and sweet orange hybrids. nih.gov |
Ecological Interactions and Plant Defense Mechanisms (e.g., against Storage Pests)
Plants have evolved sophisticated defense mechanisms against herbivores and pathogens, which can be categorized as direct or indirect. nih.govresearchgate.net Direct defenses involve physical barriers or the production of toxic or anti-nutritive compounds. nih.gov Indirect defenses, on the other hand, involve the release of VOCs that attract natural enemies of the herbivores. mdpi.com
The release of plant volatiles, including sesquiterpenoids like this compound, can be induced by insect feeding. ufl.edu These compounds can act as repellents to pests or as signals to predatory or parasitic insects that prey on the herbivores. This "tritrophic interaction" is a key component of plant defense. mdpi.com For instance, when a plant is damaged by chewing or piercing-sucking insects, it can release a specific blend of volatiles that signals for help. mdpi.comufl.edu
Research has shown that silicon-mediated resistance in plants can enhance these defense mechanisms, leading to a more robust response to insect attacks. mdpi.com While specific studies focusing solely on this compound's direct role against storage pests are limited, its presence in the volatile profile of plants known to deter insects suggests its involvement in these complex defensive strategies. The induction of such chemical defenses is a dynamic process, with the plant responding to specific threats by altering its volatile emissions. researchgate.net
Biomarker Potential for Plant Differentiation and Hybrid Analysis
The unique chemical fingerprint of a plant, including its volatile profile, can be used to distinguish between different species and even between hybrids of the same species. researchgate.net this compound, along with other secondary metabolites, has been identified as a potential biomarker for the differentiation of citrus species. plos.orgresearchgate.net
A study combining genetic and compositional analyses of seven citrus varieties found that key secondary metabolites, including citronellol (B86348) and this compound, could be used to separate citrus species. plos.org Even when citrus varieties have similar genetic profiles, variations in their volatile profiles, including the concentration of this compound, can reveal important differences in their origins and flavor profiles. plos.orgresearchgate.net For example, the Dalandan variety, though genetically similar to a mandarin, has a distinct aroma profile due to different concentrations of compounds like alpha-pinene (B124742) and this compound. plos.org This highlights the power of using chemical analysis in conjunction with genetic data for accurate plant identification and for selecting varieties with desirable flavor and fragrance characteristics. researchgate.net
The table below summarizes the findings on potential biomarkers for differentiating citrus species.
| Citrus Variety | Genetic Classification | Key Differentiating Volatiles |
| Dalandan | Mandarin Hybrid | α-pinene, terpinolene, citronellal, terpinen-4-ol, citronellol, α-sinensal |
| Chanh Giay | Mexican Key Lime | β-caryophyllene, α-farnesene, nerolidol (B1678203) |
| Ma Nao Pan | Mexican Key Lime | β-caryophyllene, α-farnesene, nerolidol |
| Mosambi | Sweet Orange Hybrid | High limonene content |
| Qicheng | Sweet Orange Hybrid | High limonene content |
| Nagpur | Mandarin Hybrid | - |
| Pontianak | Mandarin Hybrid | - |
| Based on a study distinguishing citrus varieties through genetic and compositional analyses. plos.org |
Analytical Methodologies for Alpha Sinensal Research
Chromatographic Techniques for Identification and Quantification
Chromatographic methods, particularly when coupled with mass spectrometry, are fundamental to the analysis of volatile compounds like alpha-sinensal.
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound research. usda.gov This powerful method combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. yu.edu.jogcms.cz GC-MS has been instrumental in identifying key aroma components in a variety of natural products, including the characterization of this compound in citrus oils. usda.gov The technique allows for the separation of complex mixtures of volatile chemical compounds, which is essential for isolating this compound from other components in a sample. usda.gov
The application of GC-MS extends to various fields, including food science, environmental analysis, and metabolomics. ncsu.educhromatographyonline.com In the context of food chemistry, GC-MS is used to determine the chemical "essence" of flavors and odors, where this compound is a major contributor to the characteristic aroma of oranges. usda.gov The sensitivity and specificity of GC-MS make it an ideal tool for detecting and quantifying trace amounts of this compound, which is crucial for quality control in the food and fragrance industries. ncsu.edu
Table 1: Selected Applications of GC-MS in Volatile Compound Analysis
| Application Area | Specific Use Case | Key Advantage |
|---|---|---|
| Food Flavor Chemistry | Identification of aroma compounds in fruits like oranges and strawberries. usda.gov | High sensitivity for detecting key flavor contributors. |
| Environmental Monitoring | Analysis of organic compounds in soil and water. usda.gov | Standardized method for a wide range of analytes. |
| Pharmaceutical Analysis | Detection of residual solvents in pharmaceutical products. usda.gov | Ensures product safety and quality. |
To enhance the accuracy of compound identification in GC-MS analysis, retention index matching is employed. The retention index of a compound is a measure of its retention time relative to a series of n-alkane standards. This value is more reproducible than the retention time alone, as it is less susceptible to variations in chromatographic conditions. nih.gov By comparing the experimentally determined retention index of a peak with a database of known retention indices, the confidence in the identification of this compound can be significantly increased. nih.gov
Selective Ion Monitoring (SIM) is a highly sensitive and selective GC-MS technique used for quantifying specific compounds. gcms.cz In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, in this case, this compound, rather than scanning the entire mass range. volatileanalysis.com This targeted approach dramatically reduces chemical noise from the matrix and interfering compounds, leading to improved signal-to-noise ratios and lower detection limits. gcms.czvolatileanalysis.com The use of SIM is particularly advantageous when analyzing trace levels of this compound in complex samples. volatileanalysis.com Combining retention index matching with SIM provides a robust method for both the confident identification and precise quantification of this compound. volatileanalysis.comresearchgate.net
The reliability and transferability of an analytical method for this compound are established through rigorous validation processes, often involving interlaboratory studies. These studies, also known as collaborative studies or round-robin tests, assess the performance of a method when used by different laboratories. eurachem.org The primary goal is to determine the method's repeatability (precision within a single laboratory) and reproducibility (precision between laboratories). nih.gov
International organizations such as IUPAC and AOAC International provide protocols for conducting these studies, which typically involve distributing homogeneous and stable test materials to multiple participating laboratories. eurachem.org The results are then statistically analyzed to estimate the method's precision characteristics. eurachem.org Successful interlaboratory validation demonstrates that the analytical method for this compound is robust, reliable, and can be consistently applied across different research and quality control settings. nih.goveurachem.org This process is crucial for establishing standardized methods for regulatory purposes and for ensuring comparability of data generated in different studies.
In quantitative analysis, especially with complex biological or food matrices, matrix effects can significantly impact the accuracy of the results. chromatographyonline.com Matrix effects are the alteration of the analyte's ionization efficiency due to the presence of co-eluting compounds from the sample matrix, leading to ion suppression or enhancement. waters.comchromatographyonline.com To compensate for these effects, an internal standard is often used. nih.gov
An ideal internal standard is a compound that is chemically similar to the analyte (this compound) but is not naturally present in the sample. Stable isotope-labeled (SIL) analogues of the analyte are considered the gold standard for internal standards in mass spectrometry-based methods. bris.ac.uk The SIL internal standard is added to the sample at a known concentration before sample preparation. Since the internal standard co-elutes with the analyte and experiences similar matrix effects, the ratio of the analyte's response to the internal standard's response provides a more accurate measure of the analyte's concentration. waters.combris.ac.uk This approach effectively corrects for variations in sample preparation, injection volume, and instrument response. nih.gov
Table 2: Common Strategies to Mitigate Matrix Effects
| Strategy | Description | Advantage | Disadvantage |
|---|---|---|---|
| Internal Standard | Addition of a known amount of a compound similar to the analyte to all samples and standards. nih.gov | Corrects for variations in sample preparation and instrument response. nih.gov | Requires a suitable internal standard that is not present in the sample. |
| Matrix-Matched Calibration | Preparation of calibration standards in a matrix that is similar to the sample matrix. chromatographyonline.com | Compensates for matrix effects by ensuring standards and samples are affected similarly. chromatographyonline.com | Requires a blank matrix free of the analyte, which may not always be available. |
| Standard Addition | Spiking the sample with known amounts of the analyte to create a calibration curve within the sample matrix. chromatographyonline.com | Provides the most accurate correction for matrix effects as calibration is performed in the actual sample. chromatographyonline.com | Time-consuming as each sample requires multiple analyses. |
| Dilution | Diluting the sample to reduce the concentration of interfering matrix components. chromatographyonline.com | Simple and effective for highly concentrated samples or when the analytical method has high sensitivity. chromatographyonline.com | May dilute the analyte below the limit of detection. |
The analysis of this compound from complex biological matrices such as plasma, urine, or tissue homogenates requires effective sample preparation to remove interfering substances and concentrate the analyte. researchgate.netnih.gov Biological samples are intricate mixtures of proteins, lipids, salts, and other endogenous components that can interfere with the analysis. nih.govrdd.edu.iq The primary goals of sample preparation are to isolate this compound from these interferences, minimize matrix effects, and ensure the final extract is compatible with the analytical instrument. researchgate.netresearchgate.net
Common extraction techniques for volatile compounds like this compound from biological matrices include liquid-liquid extraction (LLE), solid-phase extraction (SPE), and solid-phase microextraction (SPME). nih.gov LLE involves partitioning the analyte between two immiscible liquid phases. SPE utilizes a solid sorbent to selectively retain the analyte while interfering compounds are washed away. SPME is a solvent-free technique where a coated fiber is exposed to the sample's headspace or immersed in the liquid sample to adsorb the analytes. nih.gov The choice of extraction method depends on the physicochemical properties of this compound, the nature of the biological matrix, and the required sensitivity of the analytical method.
Spectroscopic and Advanced Characterization Approaches
While chromatography provides separation and quantification, spectroscopic techniques offer detailed structural and qualitative information about this compound. unizar-csic.es These methods are based on the interaction of electromagnetic radiation with the sample. unizar-csic.es Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy can be used to elucidate the molecular structure and confirm the identity of this compound. mdpi.com Advanced hyphenated techniques, such as comprehensive two-dimensional gas chromatography coupled with time-of-flight mass spectrometry (GCxGC-TOFMS), can provide even greater resolving power for separating and identifying compounds in highly complex mixtures. nih.gov These advanced approaches are invaluable for detailed characterization and for discovering novel aspects of this compound's chemical properties and interactions. mdpi.com
Nuclear Magnetic Resonance (NMR) for Structural Confirmation and Cross-Referencing
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules like α-sinensal. It provides detailed information about the chemical environment of individual atoms within the molecule. Through one-dimensional (¹H and ¹³C NMR) and two-dimensional experiments (like COSY, HSQC, and HMBC), researchers can piece together the complete chemical structure.
Predicted ¹H NMR Spectral Data for α-Sinensal
| Atom Number | Predicted Chemical Shift (ppm) | Multiplicity |
| 1 | 9.4-9.6 | s |
| 3 | 5.8-6.0 | d |
| 7 | 5.0-5.2 | t |
| 11 | 5.0-5.2 | m |
| 12 | 5.9-6.1 | dd |
| 14 | 1.6-1.8 | s |
| 15 | 1.6-1.8 | s |
| 13 | 1.0-1.2 | d |
| 4 | 2.1-2.3 | m |
| 5 | 2.1-2.3 | m |
| 8 | 2.0-2.2 | m |
| 9 | 2.0-2.2 | m |
Note: Predicted data is sourced from computational models and should be confirmed with experimental data.
Predicted ¹³C NMR Spectral Data for α-Sinensal
| Atom Number | Predicted Chemical Shift (ppm) |
| 1 | 190-195 |
| 2 | 135-140 |
| 3 | 150-155 |
| 4 | 30-35 |
| 5 | 25-30 |
| 6 | 130-135 |
| 7 | 120-125 |
| 8 | 35-40 |
| 9 | 25-30 |
| 10 | 120-125 |
| 11 | 140-145 |
| 12 | 110-115 |
| 13 | 15-20 |
| 14 | 10-15 |
| 15 | 15-20 |
Note: Predicted data is sourced from computational models and should be confirmed with experimental data.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the detection and quantification of α-sinensal in complex biological extracts, such as those from citrus peels or leaves. The liquid chromatography component separates α-sinensal from other metabolites in the sample based on its physicochemical properties. Subsequently, the mass spectrometer ionizes the molecule and fragments it in a controlled manner, producing a characteristic fragmentation pattern that serves as a chemical fingerprint for identification and quantification.
The fragmentation of a molecule in the mass spectrometer provides valuable structural information. For α-sinensal, the fragmentation pattern in tandem mass spectrometry (MS/MS) can be predicted based on its chemical structure. Common fragmentation pathways for aldehydes and unsaturated systems include neutral losses of small molecules like CO, H₂O, and various hydrocarbon fragments.
Predicted LC-MS/MS Fragmentation Data for α-Sinensal ([M+H]⁺ Ion)
| Precursor m/z | Collision Energy | Predicted Fragment m/z | Predicted Neutral Loss |
| 219.17 | Low | 201.16 | H₂O |
| 219.17 | Low | 191.18 | CO |
| 219.17 | Medium | 175.14 | C₃H₈ |
| 219.17 | Medium | 147.12 | C₅H₈O |
| 219.17 | High | 107.08 | C₈H₁₄O |
| 219.17 | High | 93.07 | C₉H₁₆O |
Note: This data is based on predicted fragmentation patterns and should be validated with experimental analysis of a pure standard.
Omics-Based Analytical Frameworks
Modern biological research on α-sinensal increasingly relies on "omics" technologies to gain a holistic understanding of its biosynthesis and regulation.
Transcriptomics for Gene Expression Profiling (e.g., RNA-seq)
Transcriptomics, particularly through RNA sequencing (RNA-seq), allows for a comprehensive analysis of gene expression in the tissues where α-sinensal is produced. By comparing the transcriptomes of high and low α-sinensal-producing citrus varieties or tissues at different developmental stages, researchers can identify genes that are differentially expressed and potentially involved in its biosynthesis. Key gene families of interest include terpene synthases (TPS), which catalyze the formation of the basic sesquiterpene skeleton, and cytochrome P450 monooxygenases (CYP450s) that may be involved in subsequent oxidation steps.
Metabolomics for Comprehensive Metabolite Analysis
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, tissues, or organisms. In the context of α-sinensal research, metabolomic approaches, often utilizing GC-MS or LC-MS, provide a snapshot of the metabolic state of a citrus fruit or leaf. Untargeted metabolomics can reveal broad metabolic changes that correlate with α-sinensal production, while targeted metabolomics allows for the precise quantification of α-sinensal and its known precursors and derivatives. This provides a direct biochemical phenotype to complement genetic and transcriptomic data.
Integrated Multi-omics Data Analysis (e.g., Weighted Gene Co-expression Network Analysis (WGCNA))
The true power of omics data is realized through their integration. Weighted Gene Co-expression Network Analysis (WGCNA) is a systems biology method used to describe the correlation patterns among genes across multiple samples. In α-sinensal research, WGCNA can be used to build a network of co-expressed genes from transcriptomic data. By correlating this network with metabolomic data (specifically, the abundance of α-sinensal), it is possible to identify modules of genes whose expression is highly correlated with the production of this sesquiterpenoid. These modules may contain not only the core biosynthetic genes but also regulatory factors like transcription factors that control the entire pathway.
Chemometric and Statistical Methods for Data Interpretation
The large and complex datasets generated by modern analytical instruments necessitate the use of advanced statistical and chemometric methods for data interpretation. Techniques such as Principal Component Analysis (PCA) and Hierarchical Cluster Analysis (HCA) are often applied to GC-MS or LC-MS data from different citrus varieties. These methods can help to visualize the variation in the volatile profiles and identify the compounds, including α-sinensal, that are most responsible for discriminating between different samples. By reducing the dimensionality of the data, these statistical tools allow researchers to identify patterns and relationships that might not be apparent from simple univariate analysis.
Multivariate Analysis for Comparative Studies (e.g., Principal Component Analysis (PCA), Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS))
Multivariate analysis techniques are indispensable for deciphering complex datasets generated from chromatographic and spectroscopic analysis of samples containing this compound. These methods can identify patterns and relationships between samples based on their chemical composition.
Principal Component Analysis (PCA) is a statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. In the context of this compound research, PCA can be used to differentiate between citrus varieties, geographical origins, or processing methods based on the volatile profiles of their essential oils. By reducing the dimensionality of the data, PCA allows for the visualization of clustering patterns, where samples with similar concentrations of this compound and other related compounds group together.
Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) is a powerful chemometric technique used to resolve mixed signals from chemical systems. It is particularly useful for analyzing data from hyphenated chromatographic techniques (e.g., GC-MS), where co-elution of compounds can complicate spectral interpretation. brjac.com.br MCR-ALS can mathematically separate the pure spectral signature and concentration profile of each component in an unresolved mixture, including this compound, even without prior knowledge of the mixture's composition. nih.gov The flexibility of the MCR-ALS algorithm allows for the application of various constraints (e.g., non-negativity, unimodality) to achieve chemically meaningful solutions. spectrochempy.fr This technique is valuable for accurately quantifying this compound in the presence of interfering compounds from the sample matrix. brjac.com.br
| Feature | Principal Component Analysis (PCA) | Multivariate Curve Resolution-Alternating Least Squares (MCR-ALS) |
|---|---|---|
| Primary Goal | Data reduction and visualization of variance. Identifies patterns and sample groupings. | Resolution of mixture data into pure component profiles (e.g., spectra, concentrations). nih.gov |
| Application | Comparative studies of essential oil profiles from different sources to identify key differentiating volatiles like this compound. | Quantification of this compound in complex matrices with co-eluting interferences. brjac.com.br Deconvolution of complex chromatographic peaks. |
| Input Data | A single data matrix (e.g., samples vs. variables/compounds). | One or more data matrices, often from spectroscopic or chromatographic measurements. |
| Output | Scores (sample distribution) and Loadings (variable contribution) plots. | Pure concentration profiles and pure spectra for each resolved component. nih.gov |
| Key Advantage | Excellent for exploratory data analysis and identifying outliers or trends. | High flexibility through constraints (e.g., non-negativity) to provide chemically meaningful results. spectrochempy.fr |
Statistical Approaches for Genetic and Compositional Analyses (e.g., Simple Sequence Repeats (SSR) markers, Neighbor Joining Trees)
Understanding the genetic basis of this compound production is crucial for breeding programs aimed at enhancing citrus flavor profiles. Statistical genetics provides the tools to link genetic markers to specific chemical traits.
Simple Sequence Repeats (SSR) markers , also known as microsatellites, are highly polymorphic DNA sequences that are widely used in genetic diversity studies. researchgate.netnih.gov These markers can effectively fingerprint different plant cultivars and assess the genetic relationships between them. nih.gov In research related to this compound, SSR markers can be employed to study the genetic diversity of citrus populations. mdpi.com By correlating the SSR genotype data with chemotype data (i.e., the concentration of this compound), researchers can identify genetic markers linked to high-yield phenotypes.
Neighbor Joining Trees are a type of phylogenetic tree construction method used to illustrate the genetic relationships among a group of organisms or individuals. researchgate.net The method takes a matrix of genetic distances between pairs of individuals (often calculated from SSR marker data) and clusters them based on similarity. For plants producing this compound, a Neighbor Joining Tree could visually represent the genetic relatedness of different cultivars, potentially grouping those with similar this compound production capabilities, which can guide breeding strategies. mdpi.com
Bioactivity Assays for Functional Characterization
To understand the biological significance of this compound, a variety of bioactivity assays are employed. These assays help to characterize its functional properties, from its effects on cells and enzymes to its potential as an antioxidant.
In Vitro Cell-Based Assays for Biological Response
In vitro cell-based assays are fundamental tools for assessing the biological activity of a compound by measuring its effects on living cells in a controlled laboratory setting. bmglabtech.comsigmaaldrich.com These assays can provide insights into a compound's potential cytotoxicity, its ability to modulate cellular processes, or its interaction with specific molecular targets. nih.gov For a compound like this compound, a wide range of cell-based assays could be used to screen for biological responses. nih.gov This could include assays measuring cell viability (e.g., MTT, WST-1 assays), apoptosis, or the expression of specific genes or proteins in response to exposure to the compound. Such assays are critical first steps in drug discovery and toxicological assessment. bmglabtech.com
| Assay Type | Principle | Potential Application for this compound |
|---|---|---|
| Cell Viability/Cytotoxicity | Measures metabolic activity (e.g., MTT assay) or membrane integrity to determine the number of living cells after exposure to a compound. | To determine the concentration range at which this compound may be toxic to different cell types. |
| Apoptosis Assays | Detects biochemical events associated with programmed cell death (e.g., caspase activity, DNA fragmentation). | To investigate if this compound can induce apoptosis in specific cell lines, such as cancer cells. |
| Gene Expression Assays | Quantifies changes in the expression of specific genes (e.g., using qPCR or reporter gene assays) in response to the compound. | To identify cellular pathways modulated by this compound. |
| Anti-inflammatory Assays | Measures the inhibition of inflammatory mediators (e.g., nitric oxide, cytokines) in stimulated immune cells. | To evaluate the potential anti-inflammatory properties of this compound. |
Enzymatic Activity Measurements (e.g., Terpene Synthases, Acid Phosphatases)
Measuring the activity of specific enzymes can provide direct insight into the biosynthesis of this compound or its effects on cellular metabolic pathways.
Terpene Synthases (TSs) are a large class of enzymes responsible for synthesizing the vast array of terpene structures found in nature. nih.govbeilstein-journals.org this compound, a sesquiterpenoid, is synthesized from the C15 precursor farnesyl pyrophosphate (FPP) by a specific sesquiterpene synthase. nih.gov Measuring the activity of this enzyme in plant tissues involves incubating a protein extract with FPP and quantifying the amount of this compound produced, typically using GC-MS. These measurements are crucial for understanding the regulation of this compound biosynthesis in plants and for bioengineering efforts aimed at increasing its production. rsc.org
While research directly linking this compound to Acid Phosphatases is not prominent, these enzymes are involved in various physiological processes. Assays measuring the effect of this compound on the activity of such enzymes could be part of broader screening efforts to identify any unforeseen biological interactions or metabolic effects.
Spectrophotometric Assays for Antioxidant Capacity (e.g., Folin-Ciocalteu, Phosphomolybdenum Method)
Spectrophotometric assays are commonly used to rapidly assess the total antioxidant capacity of natural product extracts. These methods measure the ability of a sample to reduce an oxidant, which results in a color change that can be quantified.
Folin-Ciocalteu Assay: This method is widely used to determine the total phenolic content of a sample. japsonline.com The Folin-Ciocalteu reagent contains phosphomolybdate and phosphotungstate, which are reduced by phenolic compounds (and other reducing substances) under alkaline conditions to form a blue-colored complex. nih.gov The intensity of the blue color, measured spectrophotometrically, is proportional to the amount of reducing compounds present. researchgate.net While primarily for phenols, other antioxidant compounds can also contribute to the result.
Chemical Synthesis and Bioproduction in Research and Industry
Established Chemical Synthesis Routes and Reaction Conditions
Several stereoselective and nonstereoselective syntheses for α-sinensal have been developed over the years. These methods often involve multiple steps and have been refined to improve yields and selectivity. tandfonline.com
A different strategy employs the ozonization of β-farnesene. google.com The resulting ozonolysis product is then reduced to yield sinensal. google.com Early synthetic methods were often hampered by challenges such as the use of difficult-to-access starting materials and contamination of the final product with metallic catalysts, with yields sometimes falling below 20%. google.com
Table 1: Selected Chemical Synthesis Routes for α-Sinensal This table is interactive. Users can sort columns by clicking on the headers.
| Starting Material(s) | Key Reagents/Conditions | Product | Reported Yield | Source(s) |
|---|---|---|---|---|
| 3-methyl-3-sulfolene, Geranyl bromide | 1. Base (e.g., n-BuLi) in THF at -98°C; 2. Sharpless oxidation or PDC in CH2Cl2; 3. Thermal desulfonylation | α-Sinensal | >60% overall | tandfonline.com |
| 2,6-dimethyl-2-vinyl-3-isopropenyl-octa-5,7-dienal | Reflux in xylene, followed by Sodium carbonate and methanol (B129727) | α-Sinensal | Not specified | prepchem.com |
Advanced Biotransformation Processes for Novel Bioactive Compounds
The quest for sustainable and "natural" flavor compounds has driven research into biotransformation and biocatalysis. These methods utilize microorganisms or isolated enzymes to perform specific, often highly selective, chemical conversions.
A significant focus of this research is the use of cytochrome P450 monooxygenases (P450s), a versatile class of enzymes capable of catalyzing the regio- and stereoselective oxidation of a wide range of molecules. nih.govrochester.edu The production of α-sinensal from the precursor farnesene (B8742651) is a target for biocatalysis using P450 enzyme panels. ukri.orgukri.org Research has explored the expression of engineered P450 enzymes in host organisms like Escherichia coli to create recombinant pathways for producing terpenoids, including α-sinensal. google.com Such protein engineering efforts aim to improve catalytic efficiency, stability, and substrate specificity under industrial conditions. preprints.org
Fungi, particularly strains of Aspergillus niger, have been investigated for their ability to biotransform sesquiterpenes. One study demonstrated the conversion of trans-nerolidol into 12-hydroxy-trans-nerolidol, a direct precursor for α-sinensal synthesis. nih.gov In this process, a maximal molar yield of 9% was achieved when the nerolidol (B1678203) mixture was added to the A. niger culture in the post-exponential growth phase under high oxygen conditions. nih.gov While attempts to use bacterial strains such as Arthrobacter and Pseudomonas to convert α-farnesene directly to α-sinensal have been reported, they have so far resulted in low yields. researchgate.net
Table 2: Examples of Biotransformation Processes Related to α-Sinensal This table is interactive. Users can sort columns by clicking on the headers.
| Biocatalyst | Substrate | Key Product(s) | Reported Yield | Source(s) |
|---|---|---|---|---|
| Aspergillus niger | trans-Nerolidol | 12-hydroxy-trans-nerolidol | 9% (molar) | nih.gov |
| Engineered E. coli with P450 enzymes | Farnesene | α-Sinensal | Development stage | ukri.orggoogle.com |
Challenges and Future Directions in Production Yield and Sustainability
Despite advances in both chemical and biological production routes, significant challenges remain in achieving high yields of α-sinensal in a cost-effective and sustainable manner.
The traditional method of isolating α-sinensal by distillation from citrus essential oils is inherently limited by the low natural concentration of the compound in these oils. ukri.org Furthermore, the yield and composition of essential oils are significantly influenced by environmental factors, cultivation practices, and geographic location, leading to variability in the final product. mdpi.comresearchgate.net
In chemical synthesis, challenges include the multi-step nature of many routes, the cost of starting materials like farnesene, and the potential for generating chemical waste. tandfonline.comukri.org While stereoselective syntheses have improved yields, the complexity can be a barrier to industrial scale-up. tandfonline.comgoogle.com
Biotechnological approaches offer a promising path to sustainability, but they are not without their own hurdles. The production levels of many microbial processes are often too low for commercial viability. rsc.org Low yields have been a specific issue in the biotransformation of farnesene to α-sinensal using certain bacteria. researchgate.net The high cost of some precursors, such as farnesene, also impacts the economic feasibility of bioproduction. ukri.org
Future progress hinges on several key areas. The toolbox of genetic engineering is crucial for identifying metabolic bottlenecks and developing novel, high-yielding microbial strains. rsc.org Engineering P450 enzymes and their host systems, such as E. coli, continues to be a major focus to improve stability, activity, and cofactor regeneration. nih.govgoogle.comnih.gov Additionally, advances in bioprocess engineering, including improved bioreactor design, substrate feeding strategies, and in-situ product recovery, are essential to make bio-based production of α-sinensal economically competitive and truly sustainable on an industrial scale. rsc.orggoogle.com
Q & A
Basic Research Questions
Q. How can researchers reliably identify and quantify alpha-sinensal in complex matrices like citrus essential oils?
- Methodology : Use gas chromatography-mass spectrometry (GC-MS) coupled with retention index matching and selective ion monitoring (SIM) for precise identification. Calibration curves with certified this compound standards are critical for quantification . For reproducibility, validate methods using interlaboratory studies and include internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Data Contradiction : Discrepancies in reported concentrations may arise from differences in extraction methods (e.g., cold-pressing vs. steam distillation). Address this by standardizing extraction protocols and cross-referencing with orthogonal techniques like nuclear magnetic resonance (NMR) .
Q. What are the key challenges in isolating this compound from terpene-rich plant extracts?
- Methodology : Fractional distillation or preparative chromatography (e.g., HPLC with polar stationary phases) can separate this compound from co-eluting terpenes. Purity validation requires ≥95% chromatographic peak area and confirmation via high-resolution mass spectrometry (HRMS) .
- Experimental Design : Optimize solvent systems (e.g., hexane:ethyl acetate gradients) to balance resolution and yield. Document solvent-to-sample ratios and temperature controls to ensure reproducibility .
Advanced Research Questions
Q. How can researchers resolve conflicting bioactivity data for this compound in in vitro vs. in vivo models?
- Methodology : Conduct dose-response studies across multiple cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory assays) and validate findings in animal models (e.g., murine inflammation models). Use pharmacokinetic profiling to assess bioavailability and metabolite interference .
- Data Analysis : Apply statistical meta-analysis to identify confounding variables (e.g., solvent carriers like DMSO affecting cell viability). Use funnel plots to detect publication bias in existing literature .
Q. What experimental strategies are recommended for elucidating this compound’s mechanism of action in olfactory receptor binding?
- Methodology : Combine molecular docking simulations (e.g., AutoDock Vina) with site-directed mutagenesis of putative receptor binding sites (e.g., OR1A1). Validate via calcium imaging or electrophysiological recordings in heterologous expression systems .
- Contradiction Management : Address discrepancies between computational predictions and empirical data by refining force field parameters in docking software and cross-validating with isotopic labeling studies .
Q. How can multi-omics approaches enhance understanding of this compound’s biosynthetic pathways in Citrus species?
- Methodology : Integrate transcriptomics (RNA-seq of glandular trichomes) with metabolomics (LC-MS/MS) to map terpene synthase (TPS) gene expression to this compound production. Use CRISPR-Cas9 knockouts to confirm gene function .
- Data Integration : Apply weighted gene co-expression network analysis (WGCNA) to identify hub genes regulating this compound biosynthesis. Cross-reference with phylogenetic studies of TPS gene families in Rutaceae .
Methodological and Reproducibility Considerations
Q. What are best practices for ensuring reproducibility in this compound bioassay studies?
- Guidelines :
- Pre-register experimental protocols on platforms like Open Science Framework (OSF).
- Report detailed metadata (e.g., plant cultivar, geographic origin, extraction batch) to contextualize variability .
- Use blinded analysis for subjective endpoints (e.g., organoleptic evaluations) .
Q. How should researchers address inconsistencies in this compound’s reported stability under storage conditions?
- Experimental Design : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Compare inert atmosphere storage (argon) vs. ambient conditions to identify degradation pathways .
- Data Validation : Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life and validate with real-time stability data .
Data Management and Ethical Compliance
Q. How can researchers ethically share proprietary this compound datasets while protecting intellectual property?
- Framework : Use controlled-access repositories (e.g., Zenodo with embargo options) and anonymize metadata linked to commercial cultivars. Cite data DOIs in publications to ensure traceability .
Q. What tools are recommended for curating fragmented this compound data across disparate studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
